N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine
Description
N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound that features a bromine-substituted benzyl group and a trifluoromethyl group attached to an ethanamine backbone
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2,2,2-trifluoro-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-8-5-9(3-4-10(8)12)6-16(2)7-11(13,14)15/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUNQWEPDVIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine typically involves the reaction of 4-bromo-3-methylbenzylamine with 2,2,2-trifluoroacetaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine substituent to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of the corresponding de-brominated compound
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The bromine substituent may also play a role in binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.
3-Bromo-N-methylaniline: Similar bromine substitution but different aromatic ring structure.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Different functional groups but used in similar synthetic applications.
Uniqueness
N-(4-Bromo-3-methylbenzyl)-2,2,2-trifluoro-N-methylethanamine is unique due to the presence of both a bromine substituent and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
